Lower Molecular Weight Enhances Ligand Efficiency in Fragment-Based Drug Discovery
6-Chloroimidazo[1,2-a]pyrazin-3-amine possesses a molecular weight of 168.58 g/mol, which is 21% lower than the 6-bromo analog (213.03 g/mol) and 12% lower than the 6-iodo analog (estimated 259 g/mol) . In fragment-based drug discovery, lower molecular weight fragments provide higher ligand efficiency and greater potential for downstream optimization [1].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 168.58 g/mol |
| Comparator Or Baseline | 6-Bromoimidazo[1,2-a]pyrazin-3-amine (213.03 g/mol); 6-Iodo analog (estimated 259 g/mol) |
| Quantified Difference | 26.5% lower than bromo analog; 35% lower than iodo analog |
| Conditions | Calculated molecular weight based on elemental composition |
Why This Matters
Lower molecular weight fragments are more likely to yield developable leads with favorable ADME properties.
- [1] Erlanson, D. A., et al. (2016). Twenty years on: the impact of fragments on drug discovery. Nature Reviews Drug Discovery, 15(9), 605-619. View Source
